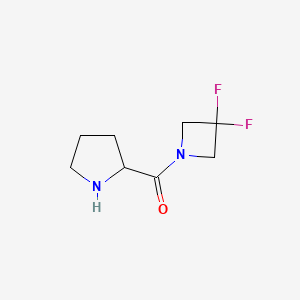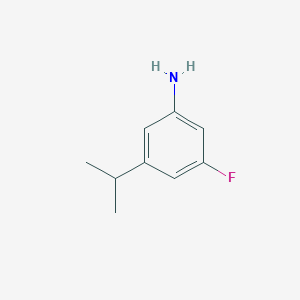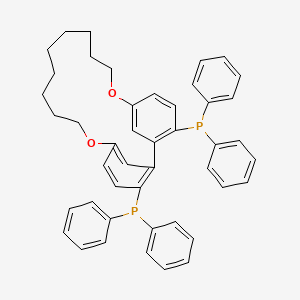
(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane is a complex organophosphorus compound. It is characterized by the presence of two diphenylphosphane groups and a unique cyclic structure that includes oxygen atoms and benzene rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane typically involves the reaction of diphenylphosphane with a suitable cyclic precursor under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane undergoes various chemical reactions, including:
Oxidation: The diphenylphosphane groups can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphine oxides back to diphenylphosphane.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation and reducing agents like lithium aluminum hydride (LiAlH₄) for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diphenylphosphane groups results in the formation of phosphine oxides, while reduction can regenerate the original diphenylphosphane groups.
Scientific Research Applications
(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals
Biology: The compound’s metal complexes are investigated for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.
Mechanism of Action
The mechanism by which (S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane exerts its effects is primarily through its ability to coordinate with metal ions. The diphenylphosphane groups act as electron donors, forming strong bonds with metal centers. This coordination can alter the electronic properties of the metal, enhancing its reactivity and stability. The molecular targets and pathways involved depend on the specific metal complex and its intended application.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(diphenylphosphino)propane: Another diphosphine ligand with similar coordination properties.
Bis(diphenylphosphino)methane: A related compound with a different spacer between the phosphine groups.
1,4-Bis(diphenylphosphino)butane: A longer-chain diphosphine ligand with similar applications in coordination chemistry.
Uniqueness
(S)-16,26-Bis(diphenylphosphaneyl)-3,13-dioxa-1,2(1,3)-dibenzenacyclotridecaphane is unique due to its cyclic structure, which imparts rigidity and specific spatial orientation to the diphenylphosphane groups This can result in different coordination geometries and reactivity compared to linear diphosphine ligands
Properties
Molecular Formula |
C45H44O2P2 |
|---|---|
Molecular Weight |
678.8 g/mol |
IUPAC Name |
(21-diphenylphosphanyl-7,17-dioxatricyclo[16.3.1.12,6]tricosa-1(21),2,4,6(23),18(22),19-hexaen-3-yl)-diphenylphosphane |
InChI |
InChI=1S/C45H44O2P2/c1-2-4-18-32-46-36-28-30-44(48(38-20-10-6-11-21-38)39-22-12-7-13-23-39)42(34-36)43-35-37(47-33-19-5-3-1)29-31-45(43)49(40-24-14-8-15-25-40)41-26-16-9-17-27-41/h6-17,20-31,34-35H,1-5,18-19,32-33H2 |
InChI Key |
VFLBUEWBMRKYKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
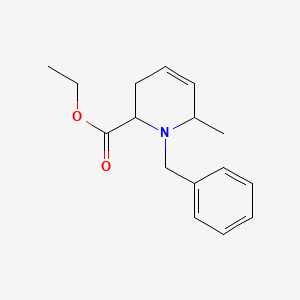
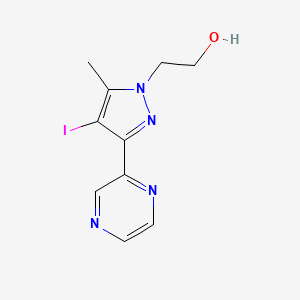
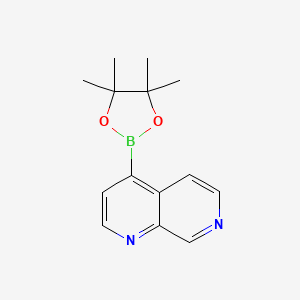
![1-isopropyl-6-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13348121.png)
![4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)
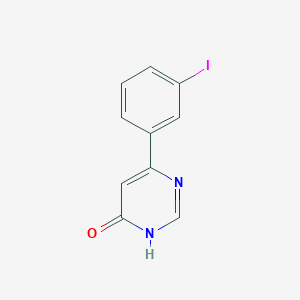
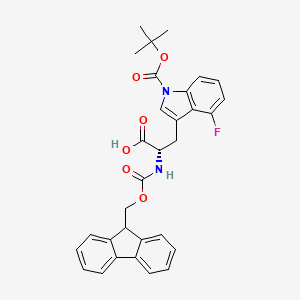
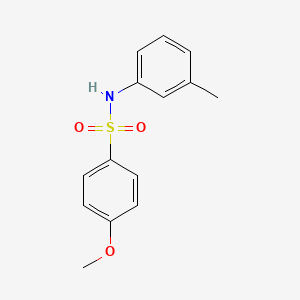
![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
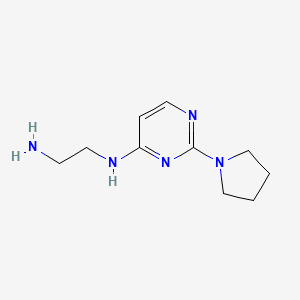
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
